2-Methoxy-4-phenoxybromobenzene

Description

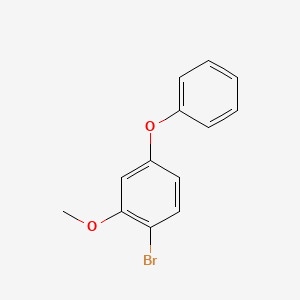

2-Methoxy-4-phenoxybromobenzene (CAS: 194204-29-0) is a brominated aromatic ether with the molecular formula C₁₃H₁₁BrO₂ and a molar mass of 279.13 g/mol. It features a methoxy group (-OCH₃) at the 2-position, a phenoxy group (-OPh) at the 4-position, and a bromine atom at the 1-position on the benzene ring. Key physicochemical properties include a predicted density of 1.394 g/cm³ and a boiling point of 334.5°C .

Properties

Molecular Formula |

C13H11BrO2 |

|---|---|

Molecular Weight |

279.13 g/mol |

IUPAC Name |

1-bromo-2-methoxy-4-phenoxybenzene |

InChI |

InChI=1S/C13H11BrO2/c1-15-13-9-11(7-8-12(13)14)16-10-5-3-2-4-6-10/h2-9H,1H3 |

InChI Key |

ZCGCUTBUFVBZMO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)OC2=CC=CC=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-methoxy-4-phenoxybromobenzene with structurally related brominated aromatic compounds, focusing on functional groups, physicochemical properties, and applications.

Functional Group and Structural Analogues

Key Differences and Implications

Functional Groups and Reactivity: The acetophenone group in 2-bromo-4'-methoxyacetophenone introduces electrophilic character, enhancing reactivity in nucleophilic substitutions (e.g., Grignard reactions) compared to the ether-linked this compound . Hydrazone and ester groups in 339577-80-9 enable chelation and hydrogen bonding, making it suitable for metal coordination or enzyme-targeted applications, unlike the simpler ether structure of the target compound .

Physicochemical Properties: Lipophilicity: The benzyloxy derivative (C₁₄H₁₃BrO₂) is more lipophilic (logP ~3.2 estimated) than this compound (logP ~2.8), impacting solubility in organic solvents . Thermal Stability: The higher boiling point of this compound (334.5°C) compared to 2-bromo-4'-methoxyacetophenone (~250°C) suggests stronger intermolecular forces due to aromatic stacking .

Synthesis Complexity: 4-Benzyloxy-2-bromo-1-methoxybenzene requires multi-step synthesis (acetyl protection, bromination, benzylation), whereas this compound may be synthesized via direct Ullmann coupling or nucleophilic aromatic substitution .

Applications: 2-Bromo-4'-methoxyacetophenone is actively used as a building block in pharmaceuticals and agrochemicals due to its reactive ketone group . Hydrazone-containing derivatives (e.g., 339577-80-9) are explored for antimicrobial or anticancer activity, leveraging their ability to form stable complexes . The discontinuation of this compound may relate to challenges in scalability, regulatory constraints, or inferior performance compared to analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.